

# Nct-503 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: Nct-503

Cat. No.: B15611452

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## Application Notes and Protocols for NCT-503 A Potent Inhibitor of Phosphoglycerate Dehydrogenase (PHGDH)

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**NCT-503** is a potent and selective small-molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway (SSP).[1][2][3][4] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in de novo serine biosynthesis.[5][6] This pathway is upregulated in various cancers, providing building blocks for proteins, nucleotides, and lipids, thus supporting rapid cell proliferation.[6] **NCT-503** serves as a critical tool for investigating the role of the serine synthesis pathway in cancer metabolism and presents a potential therapeutic agent.[3][7] These notes provide detailed information on its solubility, mechanism of action, and protocols for its application in both in vitro and in vivo research settings.

### Physicochemical Properties and Solubility

**NCT-503** is a solid compound with a molecular weight of 408.48 g/mol and a molecular formula of  $C_{20}H_{23}F_3N_4S$ . [1] It has reasonable aqueous solubility and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][8] For laboratory use, it is typically dissolved

in organic solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture-absorbing DMSO can reduce the solubility of **NCT-503**.[\[1\]](#)[\[4\]](#)

Table 1: Solubility of **NCT-503** in Various Solvents

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	10 - 82 mg/mL	~24.5 - 200.74 mM	Hygroscopic DMSO can reduce solubility. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Ethanol	1 - 41 mg/mL	~2.45 - 100.37 mM	May require ultrasonication and warming to 60°C for higher concentrations. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
DMF	25 mg/mL	~61.2 mM	
Water	Insoluble	Insoluble	
DMF:PBS (pH 7.2) (1:2)	0.33 mg/mL	~0.81 mM	

## Application Notes

### Mechanism of Action

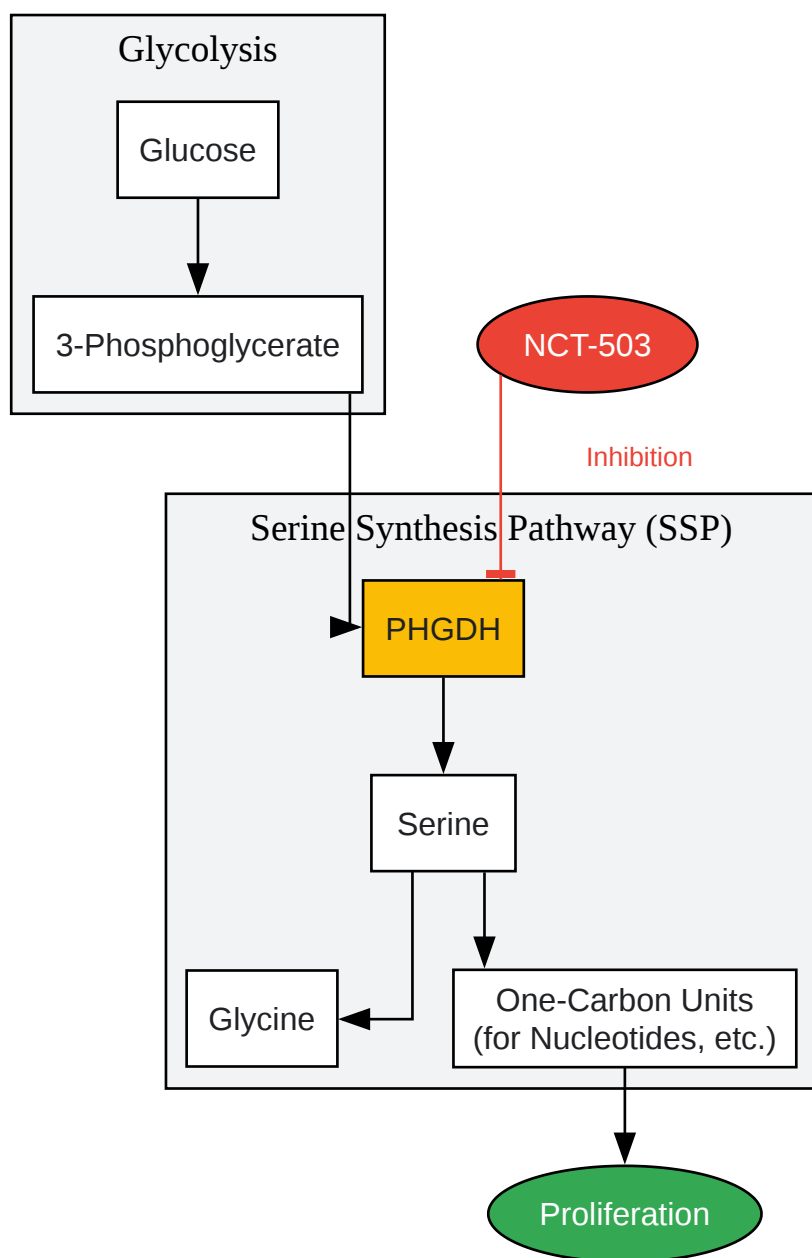
**NCT-503** is a non-competitive inhibitor with respect to both the substrate 3-phosphoglycerate (3-PG) and the co-substrate NAD<sup>+</sup>.[\[4\]](#)[\[9\]](#)

- On-Target Effect: The primary mechanism of **NCT-503** is the inhibition of PHGDH, which blocks the synthesis of serine from glucose.[\[1\]](#)[\[8\]](#) This leads to a depletion of the intracellular pool of serine, which is a critical precursor for the synthesis of proteins, nucleotides (purines and pyrimidines), and other essential macromolecules.[\[5\]](#) The resulting futile cycle of serine synthesis from glycine depletes the cell of nucleotides, leading to cell cycle arrest.[\[1\]](#)[\[8\]](#)

- Off-Target Effects: Recent studies have indicated that **NCT-503** may have effects independent of its action on PHGDH.[7][10] It has been observed to reduce the synthesis of glucose-derived citrate and reroute glucose-derived carbons into the TCA cycle, even in cells with low or no PHGDH expression.[7][10] Researchers should consider these potential off-target effects when interpreting experimental results.

## Signaling Pathway Inhibition

**NCT-503** directly inhibits the serine synthesis pathway, which is a key metabolic branch of glycolysis. This pathway is crucial for maintaining redox homeostasis and providing one-carbon units for various biosynthetic processes.[6] In some cancer models, inhibition of PHGDH by **NCT-503** has been shown to increase reactive oxygen species (ROS) and sensitize cells to radiation therapy.[11]



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**NCT-503** inhibits PHGDH, blocking the serine synthesis pathway.

## Experimental Protocols

### Preparation of Stock Solutions

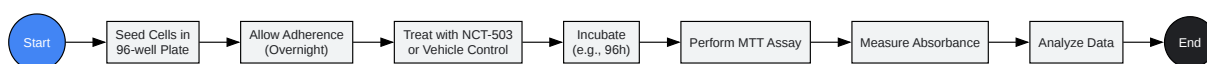
For in vitro experiments, **NCT-503** is typically prepared as a concentrated stock solution in DMSO.

- Reconstitution: Aseptically add the appropriate volume of fresh, anhydrous DMSO to the vial of **NCT-503** powder to achieve a desired concentration (e.g., 10 mM to 50 mM).[4][7]
- Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved. Warming to 37°C may aid dissolution.[4]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

## In Vitro Cell-Based Assays

This protocol assesses the cytotoxic or cytostatic effects of **NCT-503** on cultured cells.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the **NCT-503** stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing **NCT-503** or a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 72 to 96 hours).[7]
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[11]
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.



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Workflow for assessing cell viability after **NCT-503** treatment.

## In Vivo Studies

**NCT-503** is poorly soluble in aqueous solutions, requiring a specific vehicle for in vivo administration.

Formulation 1 (Suspension):[\[2\]](#)[\[4\]](#)

- Prepare a clear stock solution of **NCT-503** in DMSO.
- Sequentially add the following co-solvents to achieve the final concentration ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- The final mixture will be a suspension. Use sonication to ensure uniform distribution before administration. A typical final concentration is 2.5 mg/mL.[\[2\]](#)[\[4\]](#)

Formulation 2 (Solution):[\[12\]](#)

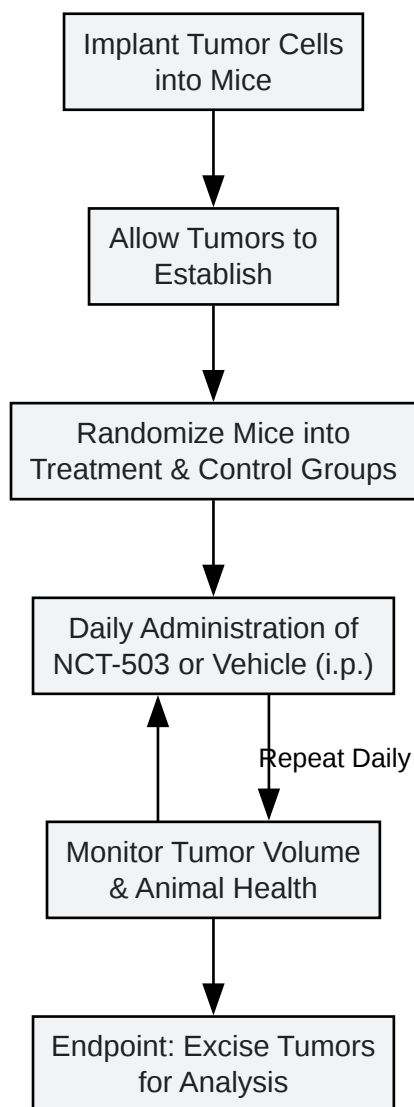
- Dissolve **NCT-503** in ethanol (to 5% of the final volume).
- Add PEG300 (to 35% of the final volume).
- Add an aqueous solution of 30% hydroxypropyl- $\beta$ -cyclodextrin to make up the remaining 60% of the volume.

Note: Always prepare the working solution for in vivo experiments freshly on the day of use.[\[4\]](#)

Toxicity from the solvent vehicle has been observed at higher injection volumes; it is recommended to keep the injection volume low (e.g., 100-150  $\mu$ L per mouse).[\[11\]](#)[\[12\]](#)

- Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into immunocompromised mice (e.g., NOD.SCID or nude mice).
- Tumor Growth: Allow tumors to establish and reach a palpable size.
- Treatment Initiation: Randomize mice into treatment and vehicle control groups.
- Administration: Administer **NCT-503** (e.g., 40 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[\[1\]](#)[\[12\]](#)

- Monitoring: Monitor tumor volume, body weight, and overall animal health regularly throughout the study.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, metabolomics).[5]



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Workflow for an *in vivo* cancer xenograft study using **NCT-503**.

## Storage and Stability

- Solid Compound: Store the solid form of **NCT-503** at -20°C for up to 3 years.[4]

- Stock Solutions: Store DMSO stock solutions in aliquots at -80°C for up to 1 year to maintain stability and avoid repeated freeze-thaw cycles.<sup>[1]</sup> Shorter-term storage at -20°C (up to 1 month) is also possible.<sup>[1]</sup>

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